

A Technical Guide to the Chemical Properties and Structure of Calcium Citrate

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Abstract: This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **calcium citrate**. Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, including solubility and thermal behavior, supported by quantitative data presented in tabular format. The guide elucidates the molecular and crystal structure of **calcium citrate**'s various forms. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, such as X-ray diffraction and thermal analysis. The logical workflow of its industrial production and the interconversion of its hydrate forms are visualized using process diagrams to facilitate a deeper understanding.

Introduction

Calcium citrate, the calcium salt of citric acid, is a compound of significant interest in the pharmaceutical, food, and chemical industries. It is commonly identified by the food additive number E333 and is utilized as a preservative, flavoring agent, and, most notably, as a nutritional supplement for calcium fortification.[1][2][3][4] The chemical formula for its most prevalent forms are $Ca_3(C_6H_5O_7)_2$ (anhydrous) and $Ca_3(C_6H_5O_7)_2 \cdot 4H_2O$ (tetrahydrate).[1][3] The tetrahydrate form is found naturally as the mineral Earlandite.[1][3] A thorough understanding of its chemical and structural properties is paramount for its effective application in drug formulation and material science.

Chemical Structure and Composition Molecular and Molar Mass



Calcium citrate is an ionic compound formed from three divalent calcium cations (Ca^{2+}) and two trivalent citrate anions ($C_6H_5O_7^{3-}$). It primarily exists in an anhydrous state or as several hydrates, with the tetrahydrate being the most common commercial and pharmaceutical form.

Crystal Structure

The structural arrangement of **calcium citrate** has been elucidated through advanced analytical techniques. The tetrahydrate form of **calcium citrate** possesses a triclinic crystal structure with the space group P1.[1][3][5] Its crystal lattice is characterized by a complex three-dimensional network where Ca²⁺ cations, which are eightfold coordinated, are intricately linked by the citrate anions.[1] This network is further stabilized by extensive hydrogen bonding between the water molecules, both coordinating and non-coordinating.[1]

Calcium citrate can exist in several hydration states, including a hexahydrate (CCH), tetrahydrate (CCT), dihydrate (CCD), and an anhydrous form (CCA).[6][7] The hydrated forms are characterized by layers of edge-sharing calcium coordination polyhedra, whereas the anhydrous form adopts a three-dimensional network structure.[7]

Physicochemical Properties

The key physicochemical properties of anhydrous and tetrahydrate **calcium citrate** are summarized in the tables below. This data is essential for formulation development, quality control, and understanding the compound's behavior in various environments.

Table 1: General Physicochemical Properties of Calcium Citrate



| Property | Anhydrous Calcium Citrate | Calcium Citrate Tetrahydrate |
|------------------|--|--|
| Chemical Formula | Ca ₃ (C ₆ H ₅ O ₇) ₂ | Ca3(C6H5O7)2·4H2O |
| Molar Mass | 498.43 g/mol [1][3][8][9][10] | 570.50 g/mol [1][3][8][11][12] [13] |
| Appearance | White crystalline powder[1][2] | White crystalline powder[3][12] [14] |
| Odor | Odorless[1][3][8] | Odorless[1][8][14] |
| Density | 1.63 g/cm ³ [1][2][3][11][15] | 2.00 g/cm ³ [1][3] |
| Calcium Content | 24.1% by mass[1][3] | 21.1% by mass[1][3][14] |

Table 2: Solubility of Calcium Citrate

| Solvent | Temperature | Solubility |
|------------|-------------|-------------------------------|
| Water | 18 °C | 0.85 g/L[1][3][5] |
| Water | 25 °C | 0.95 g/L[1][2][3][5] |
| Alcohol | Ambient | Insoluble[1][5][8][9][14][16] |
| Dilute HCl | Ambient | Freely Soluble[14] |

Note: **Calcium citrate** exhibits "inverse solubility," meaning it is more soluble at lower temperatures.[14]

Table 3: Thermal Properties of Calcium Citrate Tetrahydrate



| Property | Value/Observation |
|--------------------|--|
| Melting Point | Decomposes upon heating[1][2][3][5][11][15] |
| Dehydration Step 1 | 60-140 °C (Loses 2 moles of H ₂ O)[17] |
| Dehydration Step 2 | 140-190 °C (Loses final 2 moles of H ₂ O)[17] |
| Decomposition | > 340 °C (Decomposes into calcium carbonate) [18] |

Experimental ProtocolsSynthesis of Calcium Citrate

Method 1: Neutralization Reaction This method reflects the industrial process where **calcium citrate** is an intermediate in citric acid production.[1][2]

- Objective: To synthesize calcium citrate via neutralization of citric acid with calcium hydroxide.
- Materials: Citric acid solution, calcium hydroxide (slaked lime), deionized water.
- Procedure:
 - Prepare a solution of citric acid in water.
 - Separately, create a slurry of calcium hydroxide in water.
 - Under constant agitation, slowly add the calcium hydroxide slurry to the citric acid solution.
 The reaction is exothermic. The following reaction occurs: 3 Ca(OH)₂(s) + 2 C₆H₈O₇(l) → Ca₃(C₆H₅O₇)₂(s) + 6 H₂O(l).[1]
 - Continue agitation until the reaction is complete, indicated by the formation of a white precipitate of calcium citrate.
 - Filter the precipitate from the solution.



- Wash the collected calcium citrate cake with deionized water to remove any unreacted starting materials or soluble impurities.
- Dry the final product, for instance, by spray drying, to obtain pure calcium citrate powder.
 [19]

Method 2: Soft Chemical Precipitation This method is used to produce nano-scaled **calcium citrate**.[18][20]

- Objective: To synthesize nano-calcium citrate using an organic solvent to induce precipitation.
- Materials: A soluble calcium salt (e.g., CaCl₂), a soluble citrate salt (e.g., trisodium citrate), ethanol, deionized water.
- Procedure:
 - Prepare separate aqueous solutions of calcium chloride and trisodium citrate.
 - Mix the two solutions to form a solution containing free calcium and citrate ions.
 - Add ethanol to the aqueous solution. The ethanol acts as a precipitant, reducing the solubility of calcium citrate and inducing a state of supersaturation.
 - A fine precipitate of nano-calcium citrate will form.
 - Collect the precipitate via centrifugation or filtration.
 - Wash the product with an ethanol/water mixture and then pure ethanol to remove residual salts.
 - Dry the product under vacuum to yield nano-calcium citrate sheets.[18][20]

Structural Analysis: X-ray Diffraction (XRD)

• Objective: To determine the crystal structure and phase purity of a calcium citrate sample.



 Methodology: X-ray powder diffraction is the definitive method for identifying the crystalline structure of calcium citrate. For high-resolution data, synchrotron XRD can be employed.[7]
 [21][22]

Procedure:

- A finely ground powder sample of calcium citrate is packed into a sample holder or capillary tube.
- The sample is placed in a powder diffractometer.
- \circ The sample is irradiated with monochromatic X-rays over a range of angles (20).
- The intensity of the diffracted X-rays is recorded by a detector.
- The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions
 are used to determine the unit cell parameters, and the peak intensities are used to solve
 the crystal structure.
- The experimental pattern is compared to reference patterns (e.g., from the ICDD database) for phase identification. For novel structures, methods like Rietveld refinement are used to refine the crystal structure model against the experimental data.[7][22]

Thermal Analysis: Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

- Objective: To investigate the thermal stability, dehydration, and decomposition of calcium citrate hydrates.
- Methodology: TGA measures the change in mass of a sample as a function of temperature,
 while DSC measures the heat flow into or out of a sample.

Procedure:

 A small, accurately weighed sample (typically 5-10 mg) of calcium citrate is placed in a crucible (e.g., alumina or platinum).



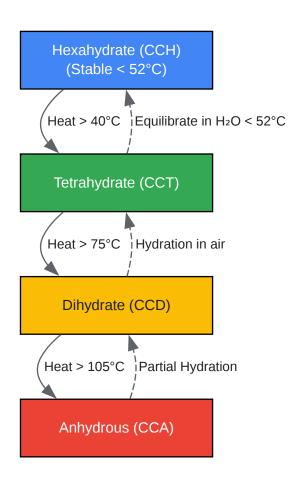
- The crucible is placed in the TGA/DSC instrument.
- The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a controlled atmosphere (e.g., dynamic air or nitrogen).[17]
- The TGA instrument records the mass loss, which corresponds to the loss of water molecules (dehydration) or decomposition products.[18]
- The DSC instrument records endothermic events (e.g., melting, dehydration) or exothermic events (e.g., crystallization, decomposition), providing data on transition temperatures and enthalpies of dehydration.[6]

Process Visualizations

The following diagrams illustrate key processes involving **calcium citrate**, adhering to the specified design constraints for clarity and readability.







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